molecular formula C15H12ClN3S2 B2762196 1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone CAS No. 36941-47-6

1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B2762196
CAS RN: 36941-47-6
M. Wt: 333.85
InChI Key: ITWOPFOSIWSCID-ZDLGFXPLSA-N
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Description

1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as TET-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TET-1 has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Properties : A study reported the synthesis of new bis-hydrazones and pyrazole derivatives showing significant anti-inflammatory and analgesic activities with lower ulcerogenic effects compared to ketoprofen, highlighting their potential in developing new therapeutic agents (Hamdy et al., 2013).

  • Anti-Breast Cancer Agents : Novel thiazolyl(hydrazonoethyl)thiazoles were synthesized and demonstrated promising antitumor activities against MCF-7 tumor cells, indicating their potential as anti-breast cancer agents (Mahmoud et al., 2021).

  • Antimicrobial Activity : Synthesis of hydrazone-bridged thiazole-pyrrole derivatives was reported, with the compounds showing good activity against Staphylococcus aureus and Enterococcus faecalis, suggesting their use as antimicrobial agents (Yurttaş et al., 2013).

  • Cytotoxic Activity Against Cancer Cells : A study synthesized thienyl- or chlorophenyl-substituted thiazolopyrimidine derivatives and derived sugar hydrazones, revealing high activities against Caco-2 and MCF7 cells, which might be beneficial in cancer therapy (Basiony et al., 2020).

Chemical Synthesis and Characterization

  • Synthesis of Thiazolyl Hydrazones : Research on the convenient synthesis of thiazolyl hydrazones provided insights into their potential applications in various fields, including pharmaceuticals and materials science (Anbazhagan & Sankaran, 2015).

  • Novel Synthesis Approaches : Studies have also detailed novel synthesis approaches for creating derivatives of thiazolyl hydrazones, contributing to the development of new methodologies in organic synthesis and drug development (Tahtaci & Aydin, 2019).

properties

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S2/c1-10(14-3-2-8-20-14)18-19-15-17-13(9-21-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWOPFOSIWSCID-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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